![molecular formula C19H18N2O B2532312 (2Z)-N-[(2-metil-1H-indol-5-il)metil]-3-fenilprop-2-enamida CAS No. 852136-61-9](/img/structure/B2532312.png)
(2Z)-N-[(2-metil-1H-indol-5-il)metil]-3-fenilprop-2-enamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole moiety, a phenyl group, and an amide linkage
Aplicaciones Científicas De Investigación
(2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of this compound is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is a key contributor to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Mode of Action
The compound interacts with FB, which is integral to the formation of C3 and C5 convertase .
Biochemical Pathways
The compound affects the AP of the complement system, which is involved in the body’s immune response . By inhibiting FB, the compound prevents the formation of C3 and C5 convertase, thereby disrupting the AP .
Pharmacokinetics
It is noted that the compound is being evaluated clinically in several diverse ap mediated indications , suggesting that it has been found to have acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of FB by the compound disrupts the AP, potentially alleviating the symptoms of diseases mediated by this pathway . This includes conditions such as age-related macular degeneration, PNH, aHUS, and various glomerular diseases .
Action Environment
As the compound is being evaluated in clinical trials , it can be inferred that its action is likely to be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, is subjected to a series of reactions to introduce the desired substituents at the 5-position.
Amide Bond Formation: The indole derivative is then reacted with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of (2Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide lies in its specific substitution pattern and the presence of the phenylprop-2-enamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDXEYQFMJRLG-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

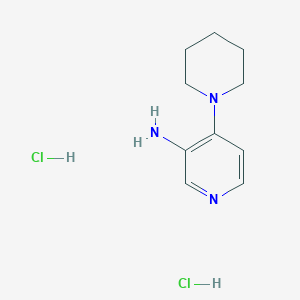
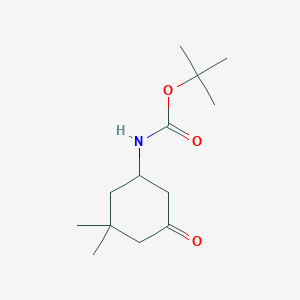
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)
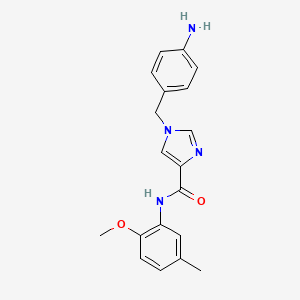
![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)



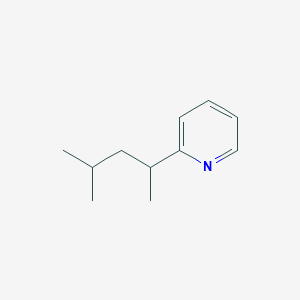
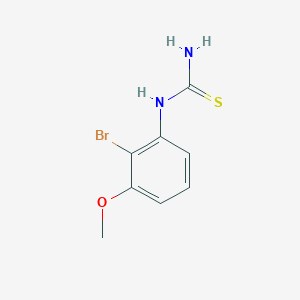
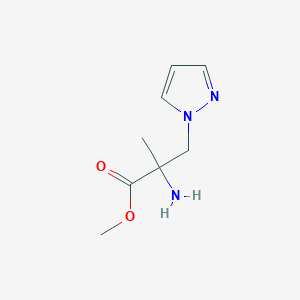
![6-[3-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl]pyridin-3-amine](/img/structure/B2532250.png)
![N-{[4-(3,3,3-trifluoropropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2532252.png)
